(±)11(12)-EET-d11

Stable isotope dilution mass spectrometry Eicosanoid quantification Isotopic purity specification

(±)11(12)-EET-d11 (Item No. 10006413, CAS 2699607-19-5) is an 11-position deuterium-labeled analog of (±)11(12)-epoxyeicosatrienoic acid, a cytochrome P450-derived arachidonic acid metabolite belonging to the epoxyeicosatrienoic acid (EET) class of bioactive lipid mediators.

Molecular Formula C20H21D11O3
Molecular Weight 331.5
Cat. No. B1151983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(±)11(12)-EET-d11
Synonyms(±)11(12)-EpETrE-d11
Molecular FormulaC20H21D11O3
Molecular Weight331.5
Structural Identifiers
SMILES[2H]C(C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])([2H])C([2H])([2H])/C=CC[C@@H]1[C@@H](O1)C/C=CC/C=CCCCC(O)=O
InChIInChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22)/b8-6-,12-9-,13-10-/t18-,19+/m1/s1/i1D3,2D2,3D2,4D2,5D2
InChIKeyDXOYQVHGIODESM-RTPNYERZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(±)11(12)-EET-d11: Deuterated Epoxyeicosatrienoic Acid Internal Standard for Quantitative Eicosanoid LC-MS/MS and GC-MS Analysis


(±)11(12)-EET-d11 (Item No. 10006413, CAS 2699607-19-5) is an 11-position deuterium-labeled analog of (±)11(12)-epoxyeicosatrienoic acid, a cytochrome P450-derived arachidonic acid metabolite belonging to the epoxyeicosatrienoic acid (EET) class of bioactive lipid mediators . The compound carries eleven deuterium atoms at positions 16,16,17,17,18,18,19,19,20,20,20 of the eicosanoid backbone (molecular formula C₂₀H₂₁D₁₁O₃, FW 331.5) and is supplied as a 100 µg/mL solution in ethanol for use as a stable isotope dilution internal standard in GC-MS or LC-MS quantification of endogenous 11(12)-EET . Both R/S enantiomeric forms of 11(12)-EET are biosynthesized from arachidonic acid by CYP2C8, CYP2C23, CYP2C24, CYP2B2, and CYP2C10 isoforms [1].

Why (±)11(12)-EET-d11 Cannot Be Interchanged with Other Deuterated EET Regioisomers or Unlabeled 11(12)-EET in Quantitative Bioanalytical Workflows


In-class substitution of (±)11(12)-EET-d11 with alternative deuterated EET regioisomers (e.g., 14(15)-EET-d11 or 8(9)-EET-d11) fails because each regioisomer occupies a distinct chromatographic retention time window and MRM transition channel — cross-use introduces systematic quantification error [1]. Substitution with unlabeled (±)11(12)-EET eliminates the mass shift required for stable isotope dilution, making it impossible to correct for matrix effects, extraction recovery variability, and ion suppression [2]. Furthermore, the deuterium-labeled EET internal standards exhibit a measurable chromatographic retention time shift relative to their protium counterparts, a phenomenon that can compromise quantification accuracy via differential ionization suppression if not accounted for in method development [3]. These analytical requirements make regioisomer-matched and isotopologue-matched internal standard selection non-negotiable for validated quantitative eicosanoid analysis.

Quantitative Differentiation Evidence for (±)11(12)-EET-d11: Isotopic Purity, Regioisomer Selectivity, and Analytical Performance Benchmarks


Deuterium Incorporation ≥99% and Explicit d0 Carryover Specification ≤1% Distinguishes Cayman (±)11(12)-EET-d11 from Alternative Vendor Offerings

The Cayman Chemical product specification for (±)11(12)-EET-d11 includes two independently reported purity metrics: chemical purity ≥98% and deuterium incorporation ≥99% deuterated forms (d1-d11), with an explicit d0 (unlabeled carryover) ceiling of ≤1% . In contrast, MedChemExpress reports a single purity value of 98.0% without separate deuterium incorporation or d0 specification . Chemscene reports 98.0% purity with no deuterium-specific metrics . InvivoChem reports ≥98% purity without d0 quantification . The ≤1% d0 specification is analytically critical because unlabeled carryover in the internal standard directly biases the measured analyte-to-internal-standard peak area ratio, introducing systematic positive error in calculated endogenous 11(12)-EET concentrations — each 1% of d0 in the internal standard produces approximately 1% overestimation of the target analyte in the low-concentration range of typical biological samples.

Stable isotope dilution mass spectrometry Eicosanoid quantification Isotopic purity specification

11,12-EET Demonstrates Superior Anti-Inflammatory Efficacy Among the Four EET Regioisomers in Head-to-Head In Vivo Comparison

In a direct head-to-head comparison of all four EET regioisomers in an LPS-induced cardiac injury model, 11,12-EET was explicitly identified as possessing the best anti-inflammatory effect among the four isomers (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET) [1]. Independently, in a study of NLRP3 inflammasome inhibition in murine macrophages, all four EET regioisomers inhibited NLRP3 activation induced by LPS + ATP or LPS + nigericin, but to varying degrees, with 5,6-EET being the weakest [2]. This regioisomer-specific functional hierarchy — with 11,12-EET at the top of the anti-inflammatory potency ranking and 5,6-EET at the bottom — establishes that regioisomer selection matters for biological activity studies. Therefore, accurate quantification of 11,12-EET specifically (rather than total EETs or other regioisomers) is essential for studies targeting the most pharmacologically relevant EET species.

EET regioisomer selectivity NLRP3 inflammasome Anti-inflammatory potency ranking

Deuterated EET Internal Standards Exhibit Measurable LC Retention Time Shift vs. Protium Forms — A Known Limitation Documented for Method Development Planning

Mesaros et al. (2010) demonstrated that deuterium-labeled EET internal standards exhibit different LC retention times when compared with the corresponding protium (unlabeled) forms, a phenomenon that can compromise quantification accuracy through differential suppression of ionization of the closely eluting isomers [1]. This analytical artifact arises because the 11 deuterium atoms in (±)11(12)-EET-d11 subtly alter the molecule's interaction with the reversed-phase stationary phase, causing it to elute slightly earlier than unlabeled 11(12)-EET [1]. The magnitude of this shift is small but chromatographically resolvable. As a consequence, the deuterated and protium forms may experience different matrix environments at the moment of electrospray ionization, introducing variability in the internal standard correction factor. This class-level phenomenon motivated the development of [¹³C₂₀]-EET analog internal standards, which co-elute exactly with their protium counterparts, as an alternative approach [1]. Awareness of this limitation is essential for method developers using (±)11(12)-EET-d11 to implement appropriate chromatographic resolution checks and matrix effect validation.

Stable isotope dilution LC-MS Deuterium retention time shift Differential ion suppression

Cayman Product Specifications Include Vial Weight Accuracy (±5%/-2%) and Batch-Specific Certificate of Analysis — Specifications Not Universally Published by Alternative Vendors

The Cayman product insert for (±)11(12)-EET-d11 specifies that the accuracy of the sample weight in each vial is between 5% over and 2% under the amount shown on the vial label, and explicitly recommends that users requiring better precision quantitate the deuterated standard against a more precisely weighed unlabeled standard by constructing a standard curve of peak intensity ratios . Additionally, Cayman provides batch-specific Certificates of Analysis, QC sheets, data packs, and GC-MS data downloadable by batch number . The product is supplied as a precisely formulated 100 µg/mL solution in ethanol with documented stability of ≥2 years at -20°C . In contrast, several alternative vendors supply the compound as a neat material requiring reconstitution by the end user, with no published vial-to-vial weight accuracy tolerance or batch-specific QC documentation readily accessible on their product pages . This level of specification transparency directly impacts the traceability and defensibility of quantitative results in regulated or publication-bound bioanalytical workflows.

Analytical standard traceability Batch-specific QC documentation Quantitative reproducibility

d11-11(12)-EpETrE In Vivo Metabolic Tracing Reveals Esterification as the Dominant Regulatory Pathway — A Mechanistic Finding Enabled Exclusively by the Deuterated Tracer

Watanabe et al. (2024) demonstrated using intraperitoneally injected d11-11(12)-EpETrE in rats that the majority (>54%) of the tracer was recovered in the esterified lipid fraction (phospholipids or neutral lipids including triglycerides and cholesteryl esters) within plasma, liver, and adipose tissue at only 3-4 minutes post-injection [1]. Critically, no sEH-derived d11-11,12-diHETrE was detected in plasma or any tissue within this 3-4 minute window, indicating negligible soluble epoxide hydrolase-mediated conversion in the acute phase [1]. This finding — that esterification, not sEH hydrolysis, is the dominant acute metabolic fate of free 11(12)-EpETrE in vivo — was made possible exclusively through the use of the deuterated d11 tracer enabling selective detection against the endogenous unlabeled pool. The study also demonstrated that the brain received no detectable tracer, confirming that brain 11(12)-EpETrE levels are maintained by local endogenous synthesis rather than peripheral uptake [1].

In vivo metabolic flux Esterification kinetics Soluble epoxide hydrolase bypass

High-Value Application Scenarios Where (±)11(12)-EET-d11 Procurement Is Scientifically Justified


Validated LC-MS/MS Bioanalytical Method Development for Endogenous 11,12-EET Quantification in Plasma or Tissue Matrices

In GLP or GCP-regulated bioanalytical laboratories developing quantitative LC-MS/MS methods for endogenous 11,12-EET in human plasma (typical concentration range: 0.5-50 ng/mL), the Cayman (±)11(12)-EET-d11 with its ≤1% d0 specification and batch-specific CoA provides the traceable documentation required for method validation per FDA/EMA bioanalytical method validation guidelines. The explicit d0 ceiling is critical because endogenous EET concentrations are low and even small unlabeled carryover in the internal standard produces proportional systematic error. The batch-specific QC data supports audit trail requirements . The validated LC-MS/MS method using this internal standard, as reported by Isse et al. (2024), achieves linearity over 10-600 ng/mL with r² > 0.99 and inter-run accuracy within ±15% for EET enantiomers, demonstrating the compound's fitness for purpose in rigorous quantitative workflows [1].

In Vivo Metabolic Flux Studies of 11,12-EET Disposition Using Deuterated Tracer Administration

For pharmacology and lipid biochemistry laboratories investigating the in vivo metabolic fate of 11,12-EET, the d11 tracer approach — as validated by Watanabe et al. (2024) — enables selective detection of exogenously administered compound against the endogenous 11,12-EET background [2]. The finding that >54% of the tracer is esterified to phospholipids and neutral lipids within 3-4 minutes of administration, with negligible sEH-mediated diol formation, makes this compound essential for studies dissecting the esterification-versus-hydrolysis partitioning that regulates free 11,12-EET bioavailability. No unlabeled compound or alternative regioisomer tracer can provide this regioisomer-specific and isotopologue-specific metabolic fate resolution.

NLRP3 Inflammasome Pharmacology Studies Focused on 11,12-EET as the Most Potent Anti-Inflammatory EET Regioisomer

Research groups investigating CYP2J2/11,12-EET signaling in the context of NLRP3 inflammasome inhibition benefit from the regioisomer selectivity evidence: 11,12-EET demonstrated the best anti-inflammatory effect among all four EET regioisomers in LPS-induced cardiac injury, and all four regioisomers inhibit NLRP3 inflammasome activation to varying degrees with 5,6-EET being the weakest [3][4]. Accurate quantification of 11,12-EET specifically — rather than total EETs — using its matched deuterated internal standard ensures that the biological endpoint is correctly attributed to the most pharmacologically active regioisomer, avoiding confounding from less active species. This is particularly relevant in studies using CYP2J2 overexpression or sEH inhibition where multiple EET regioisomers are simultaneously modulated.

CYP450 Epoxygenase Activity Assays and Enzyme Kinetics Using Recombinant CYP Isoforms

For laboratories performing CYP isoform activity profiling — particularly CYP2C8, CYP2J2, CYP2B2, and CYP2C10 which differentially produce 11(R),12(S)-EET and 11(S),12(R)-EET enantiomers — the (±)11(12)-EET-d11 internal standard enables precise quantification of the 11,12-regioisomer product without interference from other EET regioisomers that may be co-produced [5]. The Isse et al. (2024) LC-MS/MS assay using this deuterated standard demonstrated applicability to human liver microsome incubations with baseline enantiomeric separation, providing a validated methodology for CYP isoform-specific kinetic parameter determination (Km, Vmax) for 11,12-EET formation [1].

Quote Request

Request a Quote for (±)11(12)-EET-d11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.